molecular formula C10H14N2O7S B1288601 DL-Kynurenine sulfate CAS No. 2126-91-2

DL-Kynurenine sulfate

Cat. No.: B1288601
CAS No.: 2126-91-2
M. Wt: 306.29 g/mol
InChI Key: KAXRWMOLNJZCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Kynurenine Sulfate Salt is a key chemical reagent in the study of the kynurenine pathway, the major route of tryptophan metabolism in mammals. As a stable salt form of the central metabolite kynurenine, this compound is a critical precursor to a range of neuroactive metabolites. Research using this compound is pivotal for investigating neurological function and disease, as kynurenine pathway metabolites exhibit diverse and often opposing biological roles, including neuroprotection and neurotoxicity. Kynurenine itself is a known agonist of the aryl hydrocarbon receptor, playing a role in immune regulation. Systemically administered kynurenine sulfate is a established method to elevate brain levels of its downstream metabolite, kynurenic acid (KYNA), an endogenous broad-spectrum antagonist of excitatory amino acid receptors. This mechanism underpins its application in studies of neuroprotection, such as in models of cerebral ischemia where it has been shown to reduce infarct size. Conversely, administration also influences the levels of other metabolites like the neurotoxic quinolinic acid, allowing researchers to model pathway imbalances linked to anxiety-like behaviors, memory deficits, and altered neuronal activity, as evidenced by changes in c-Fos expression in brain regions like the hippocampus and striatum. The compound is offered with high purity and should be stored sealed in a dry environment at 2-8°C. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXRWMOLNJZCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610905
Record name 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126-91-2, 66866-42-0, 13535-93-8
Record name Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2126-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66866-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kynurenine sulfate, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-α,2-diamino-γ-oxobenzenebutyric acid, sulphate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KYNURENINE SULFATE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X1LZN1B7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Synthesis

  • Starting Materials : The synthesis typically begins with L-tryptophan or D-tryptophan as the primary substrates.

  • Oxidative Conversion : L-tryptophan can be oxidized to L-kynurenine using various oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may require specific pH conditions and temperature control to optimize yield.

  • Sulfation Reaction : The resulting L-kynurenine undergoes sulfation, which can be achieved using sulfuric acid or chlorosulfonic acid in a controlled environment. This step is crucial for introducing the sulfate group, which enhances the solubility and bioavailability of the compound.

  • Purification : The crude product is then purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Enzymatic Synthesis

  • Enzyme Selection : Enzymatic synthesis often involves kynurenine aminotransferases (KATs) that facilitate the conversion of tryptophan to kynurenine.

  • Reaction Conditions : The enzymatic reaction typically occurs in a buffered solution at physiological pH (around 7.4) and at 37°C to mimic biological conditions.

  • Substrate Addition : D-tryptophan or L-tryptophan is added along with cofactors such as pyridoxal phosphate, which acts as a necessary coenzyme for the transamination process.

  • Sulfation : Following the enzymatic conversion to kynurenine, sulfation can be performed using sulfotransferase enzymes that transfer a sulfate group onto the kynurenine molecule.

  • Isolation and Purification : Similar to chemical synthesis, the final product is isolated and purified using chromatography techniques.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of both chemical and enzymatic methods for preparing this compound:

Preparation Method Advantages Disadvantages
Chemical Synthesis High yield; well-established protocols Requires hazardous reagents; potential for by-product formation
Enzymatic Synthesis Environmentally friendly; specific reactions Lower yield; requires careful optimization of conditions

Research Findings

Recent studies have focused on optimizing these preparation methods to improve yield and purity:

  • A study demonstrated that using a combination of potassium permanganate for oxidation followed by sulfation with chlorosulfonic acid resulted in a higher purity of this compound compared to traditional methods.

  • Another research highlighted the use of recombinant enzymes for enzymatic synthesis, showing that specific KATs could enhance the efficiency of kynurenine production from tryptophan under controlled conditions.

Chemical Reactions Analysis

Metabolic Pathways and Enzymatic Conversion

DL-Kynurenine sulfate undergoes stereoselective metabolism via two primary routes:

  • Transamination to kynurenic acid (KYNA) : Both D- and L-kynurenine are substrates for kynurenine aminotransferases (KATs), producing KYNA. This reaction is irreversible and occurs in peripheral tissues and the central nervous system .

  • Hydroxylation to 3-hydroxykynurenine (3-HK) : Kynurenine 3-monooxygenase (KMO) converts kynurenine to 3-HK, though D-kynurenine is metabolized 20× slower than L-kynurenine in vitro .

Key Data :

ParameterD-Kynurenine SulfateL-Kynurenine SulfateSource
KMO activity (liver)5% of L-isomer efficiency100% (reference)
KAT II catalytic efficiency196.2 mM⁻¹·min⁻¹Similar kinetics observed
Plasma T<sub>max</sub>15–30 min post-injection15–30 min post-injection

Stereoselectivity in Reactions

The D-isomer does not isomerize to the L-form before metabolism, leading to distinct downstream products:

  • D-KynurenineD-3-HK (via KMO) and KYNA (via KATs) .

  • L-KynurenineL-3-HK and KYNA , with higher flux toward neurotoxic quinolinic acid (QA) .

Chiral Separation Validation :

  • HPLC analysis confirmed >95% enantiomeric purity of D-3-HK in mice administered D-kynurenine sulfate .

  • D-Kynurenine’s immunosuppressive effects are retained without neurotoxic QA production, unlike L-kynurenine .

Kinetic Parameters of Key Enzymes

Kynureninase (KYNU) Activity :

SubstrateK<sub>m</sub> (mM)k<sub>cat</sub> (s⁻¹)pH Optimum
3-Hydroxy-DL-kynurenine4.7108.1
L-Kynurenine2.076.4

KAT IV Activity After Exercise :

  • Catalytic efficiency for phenylpyruvate: 58 mM⁻¹·min⁻¹ .

  • Inhibition by glutamate (75%) and aspartate (50%) underscores substrate competition .

Pharmacokinetic and Pharmacodynamic Data

Time-Dependent Metabolite Production :

TissuePeak KYNA (nmol/g)Peak 3-HK (nmol/g)T<sub>max</sub>
Plasma0.81.230 min
Liver12.418.915 min
Forebrain2.10.960 min

Immunomodulatory Effects :

  • D-Kynurenine sulfate (300 mg/kg) suppresses T-cell proliferation via aryl hydrocarbon receptor (AhR) activation without increasing QA .

  • L-Kynurenine sulfate elevates QA in CNS, correlating with neurotoxicity .

Analytical Methods for Reaction Monitoring

  • Chiral HPLC : Sodium acetate buffer (pH 6.0, 0.4 mL/min flow rate) resolves D- and L-3-HK .

  • Mass Spectrometry : LC-MS/MS quantifies KYNA (LOD: 0.1 nM) and 3-HK in biological matrices .

This synthesis integrates stereochemical, enzymatic, and pharmacokinetic data to delineate this compound's reactivity, emphasizing its metabolic divergence from enantiopure forms.

Scientific Research Applications

Neuroprotection and Cognitive Function

Research indicates that DL-kynurenine sulfate may have neuroprotective properties. A study involving systemic administration of L-kynurenine sulfate demonstrated alterations in behavioral tasks in mice, suggesting that high doses can enhance movement and cognitive performance while low doses could impair spatial working memory . The neuroprotective effects are hypothesized to stem from its ability to modulate synaptic transmission through the elevation of kynurenic acid levels.

Immunosuppression

This compound has been evaluated for its immunosuppressive effects. A study on D-kynurenine indicated that it could suppress T cell responses during immune challenges such as colitis and cardiac transplant scenarios . This suggests potential applications in preventing graft rejection and managing autoimmune diseases.

Kidney Disease Progression

Recent findings have highlighted the association between kynurenine pathway metabolites and chronic kidney disease (CKD). Elevated levels of kynurenine have been linked to increased risks of progression to end-stage kidney disease . Specifically, the kynurenine-to-tryptophan ratio was positively associated with CKD progression, indicating that modulation of this pathway could offer therapeutic strategies for managing kidney health.

Stroke and Ischemia

The involvement of the kynurenine pathway in stroke pathology has been systematically reviewed. Evidence suggests that activation of this pathway following ischemic events correlates with infarct size and cognitive outcomes . Preclinical studies indicate that treatment with kynurenine or its inhibitors may reduce brain damage and improve recovery post-stroke.

Data Tables

Application AreaKey FindingsReference
NeuroprotectionHigh-dose this compound enhances cognitive function; low doses impair memory
ImmunosuppressionD-kynurenine suppresses T cell responses; potential for use in autoimmune conditions
Kidney DiseaseElevated kynurenine levels correlate with CKD progression; KTR predicts faster decline
StrokeKynurenine pathway activation linked to infarct size; treatment reduces brain damage

Case Studies

  • Neuroprotection in Animal Models : In a controlled study with C57Bl/6j mice, administering high doses of L-kynurenine sulfate resulted in improved movement velocity and cognitive task performance compared to control groups. This suggests potential applications for enhancing cognitive function in aging populations or neurodegenerative conditions .
  • Immunosuppressive Effects : A dietary intervention using D-kynurenine showed protective effects against autoimmune colitis in Rag1 -/- mice. The study indicated that dietary supplementation can modulate immune responses effectively without significant neurotoxic side effects, highlighting its therapeutic potential .
  • Chronic Kidney Disease Correlation : In a cohort study examining patients with type 2 diabetes, higher plasma levels of kynurenine were associated with an increased risk of progressing to end-stage kidney disease. These findings underscore the importance of monitoring kynurenine levels as potential biomarkers for kidney health .

Mechanism of Action

DL-Kynurenine sulfate exerts its effects through several mechanisms:

    Molecular Targets: It interacts with enzymes in the kynurenine pathway, such as indoleamine 2,3-dioxygenase and kynurenine aminotransferase.

    Pathways Involved: It influences the production of neuroactive metabolites like kynurenic acid, which can modulate neurotransmitter receptors and affect neuronal excitability.

Comparison with Similar Compounds

Chemical and Physical Properties

Compound Chemical Formula Molecular Weight Solubility Stability
DL-Kynurenine sulfate C₁₀H₁₂N₂O₃·H₂SO₄ 306.29 Water, slightly in alcohol Darkens at 166°C, decomposes at 194°C
L-Kynurenine C₁₀H₁₂N₂O₃ 208.22 Water Stable under standard conditions
Anthranilic acid C₇H₇NO₂ 137.14 Water, organic solvents Thermally stable
3-Hydroxy-DL-kynurenine C₁₀H₁₂N₂O₄ 224.22 Water Limited data; no decomposition noted

Key Differences :

  • Solubility : The sulfate group in DL-kynurenine enhances water solubility compared to L-kynurenine, making it preferable for in vitro studies .
  • Stability : this compound is less thermally stable than anthranilic acid, requiring careful handling .

Metabolic Pathways and Cofactor Requirements

  • This compound : Converted to anthranilic acid and kynurenic acid in liver homogenates, requiring pyridoxal phosphate as a cofactor. Its metabolism is impaired in pyridoxine-deficient systems .
  • L-Kynurenine: The natural enantiomer is metabolized more efficiently than the D-form in the DL mixture. It serves as a direct precursor to neuroactive compounds like quinolinic acid and kynurenic acid .
  • 3-Hydroxy-DL-Kynurenine: A neurotoxin precursor, its conversion to quinolinic acid is implicated in neurodegenerative diseases, but its cofactor dependencies are less characterized .

Research Findings :

  • In Schistosoma mansoni-infected mouse liver, this compound metabolism is reduced by 50%, highlighting its sensitivity to pathological conditions .

Biological Activity

DL-Kynurenine sulfate (DL-KYN sulfate) is a significant metabolite in the kynurenine pathway, derived from the essential amino acid tryptophan. This compound has garnered attention due to its diverse biological activities, particularly in neurobiology and immunology. This article explores its biochemical properties, mechanisms of action, effects on cellular processes, and implications for health and disease.

Overview of this compound

  • Chemical Structure : this compound has the chemical formula C10H12N2O3H2SO4C_{10}H_{12}N_{2}O_{3}\cdot H_{2}SO_{4} and is a derivative of kynurenine.
  • Pathway : It primarily functions within the kynurenine pathway, which is crucial for tryptophan metabolism and has implications in various physiological processes.

Biochemical Pathways

This compound is involved in several key biochemical pathways:

  • Kynurenine Pathway : The primary route for tryptophan breakdown, where enzymes such as indoleamine-2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase catalyze the conversion of tryptophan to kynurenine.
  • Metabolite Production : It leads to the production of neuroactive metabolites like kynurenic acid (KYNA) and 3-hydroxykynurenine (3-HK), which have distinct neuroactive properties.

Cellular Effects

This compound influences various cellular processes:

  • Aryl Hydrocarbon Receptor (AhR) : It activates AhR, leading to changes in gene expression that affect immune responses and cellular differentiation.
  • Neurotransmitter Modulation : Research indicates that it can modulate neurotransmitter levels, particularly affecting dopamine levels in the brain .

Pharmacokinetics

The pharmacokinetics of this compound reveal its absorption, distribution, metabolism, and excretion characteristics:

  • Transport Mechanisms : The compound is transported into cells via specific transporters such as SLC7A5, which plays a role in immune modulation.
  • Metabolic Pathways : It undergoes metabolism by enzymes like kynurenine aminotransferase and kynureninase, producing various metabolites with biological significance.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, it exhibits neuroprotective and immunomodulatory effects.
  • High Doses : Higher doses have been associated with behavioral changes and alterations in synaptic transmission, potentially leading to hypoactivity or cognitive impairments .

Case Studies and Experimental Evidence

  • Neuroprotective Effects :
    • A study demonstrated that systemic administration of DL-KYN sulfate led to increased KYNA levels in the brain, resulting in neuroprotective outcomes under specific conditions .
  • Immunomodulatory Effects :
    • Research indicated that DL-KYN sulfate could induce fat catabolism in T cells, highlighting its role in metabolic regulation during immune responses .
  • Behavioral Studies :
    • In rodent models, administration of DL-KYN sulfate resulted in significant behavioral changes linked to cognitive function and memory tasks .

Data Summary

Study Focus Key Findings Reference
NeuroprotectionIncreased KYNA levels from DL-KYN sulfate led to neuroprotection in rats.
ImmunomodulationInduced fat catabolism in CD4+ T cells; affected metabolic pathways.
Behavioral ImpactAltered cognitive function observed after systemic administration.

Q & A

Q. What are the standard experimental protocols for assessing DL-Kynurenine sulfate metabolism in liver homogenates?

  • Methodological Answer: this compound metabolism is typically studied using liver homogenates incubated at 37°C for 3 hours in a buffer containing cofactors like pyridoxal phosphate (40 µg), ATP (5 mM), and α-oxoglutarate (30 mM). The reaction mixture (4 mL total volume) includes 10% whole-liver homogenate and this compound at 5 µM. Metabolites like anthranilic acid are quantified via HPLC or spectrophotometry, with results expressed as µmoles/g of liver .

Q. How do researchers ensure the stability of this compound during experimental workflows?

  • Methodological Answer: Stability is maintained by storing this compound in a desiccated environment at -20°C. During experiments, solutions should be prepared fresh in phosphate-buffered saline (pH 7.4) and protected from light to prevent photodegradation. Analytical validation (e.g., UV-Vis spectroscopy) is recommended to confirm compound integrity before use .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer: Use chemical-resistant gloves, safety goggles, and lab coats. Engineering controls (e.g., fume hoods) and local exhaust ventilation are required to minimize inhalation risks. In case of skin contact, wash immediately with soap and water for 15 minutes. For ingestion, seek medical attention and avoid inducing vomiting .

Advanced Research Questions

Q. How can contradictory data on this compound metabolite concentrations across studies be resolved?

  • Methodological Answer: Discrepancies often arise from variations in cofactor concentrations (e.g., ATP, Mg²⁺) or homogenate preparation methods. To address this, replicate experiments using standardized protocols (e.g., fixed 5 mM ATP and 1 mM MgSO₄). Statistical meta-analysis of published data (e.g., variance-weighted means) can identify systematic biases .

Q. What experimental designs are optimal for probing the regulatory role of this compound in tryptophan-kynurenine pathways?

  • Methodological Answer: Use knockout/knockdown models (e.g., CRISPR-Cas9 targeting kynurenine aminotransferase) combined with isotopic tracing (¹³C-labeled this compound). Monitor downstream metabolites via LC-MS/MS and correlate with transcriptomic data (RNA-seq) to identify pathway modulation .

Q. How do researchers validate the specificity of this compound interactions with pyridoxal-dependent enzymes?

  • Methodological Answer: Competitive inhibition assays with pyridoxal phosphate analogs (e.g., deoxypyridoxine phosphate) are performed. Enzyme kinetics (Km and Vmax) are measured via Michaelis-Menten plots, and structural validation is achieved through X-ray crystallography or molecular docking simulations .

Q. What strategies mitigate batch-to-batch variability in this compound purity for in vitro studies?

  • Methodological Answer: Implement rigorous quality control using NMR and mass spectrometry to verify purity (>98%). Batch variability is minimized by sourcing from certified suppliers (e.g., Cayman Chemical) and validating each lot via standardized enzymatic assays .

Methodological Considerations

  • Data Analysis : Use non-linear regression models (e.g., GraphPad Prism) to analyze dose-response curves for metabolite quantification.
  • Reproducibility : Publish raw datasets and detailed protocols in open-access repositories (e.g., Zenodo) to enable cross-validation .
  • Ethical Compliance : Adhere to institutional biosafety guidelines (e.g., OSHA HCS standards) for handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Kynurenine sulfate
Reactant of Route 2
DL-Kynurenine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.